Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Overview
Description
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Ethyl 2-oxocyclohexanecarboxylate serves as an efficient and versatile ligand in copper-catalyzed coupling reactions, facilitating the synthesis of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. This indicates its utility in creating diverse organic compounds, possibly including pharmaceuticals and materials science applications (Xin Lv & W. Bao, 2007).
Synthetic Intermediates
The compound's utility in the synthesis of complex molecules is highlighted through its role in the preparation of bicyclo[4.4.0]decan-2-one derivatives, valuable intermediates in sesquiterpene synthesis. This showcases its potential in facilitating the synthesis of natural products and biologically active compounds (K. Bilyard & P. Garratt, 1981).
Crystallography and Molecular Structure
Studies on the crystal and molecular structures of related compounds reveal the intricate details of their crystal packing and intermolecular interactions, essential for understanding the physicochemical properties and reactivity of such molecules. This information can be crucial in the development of new materials with tailored properties (M. Kaur et al., 2012).
Pharmacological Potential
While excluding direct applications in drug use and dosage, the synthesis and functionalization of ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate-related compounds have been explored for their potential pharmacological properties. For instance, the exploration of non-covalent interactions in synthesized compounds could have implications in drug design, where such interactions play a crucial role in the drug's efficacy and selectivity (M. N. Ahmed et al., 2021).
Chemical Mechanisms and Reaction Pathways
The compound and its derivatives have been used to study chemical mechanisms and reaction pathways, providing insights into the behavior of similar molecules in various chemical reactions. This knowledge can be applied in developing new synthetic methods and understanding reaction mechanisms more broadly (N. Nakajima & Y. Ikada, 1995).
Mechanism of Action
Target of Action
Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are the biochemical pathways involved in the synthesis of these natural products.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of natural products such as sterols, trisporic acids, and terpenoids . It acts as a key building block in many syntheses . For example, a key intermediate for the fungal hormone trisporic acid was made by its alkylation .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity is measured by Log Po/w (iLOGP) as 1.97 .
Result of Action
The result of the compound’s action is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These products have various biological activities and are used in different areas of research and medicine.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its bioavailability. It has a Log S (ESOL) of -1.6, indicating it is very soluble . The compound’s stability can also be affected by temperature, as it has a boiling point of 268 to 272 °C .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5,8,10H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQHLVMBLLFWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976517 | |
Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-15-4 | |
Record name | NSC10140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.